NCGC00029283

WRN helicase Inhibitor potency IC50

Select NCGC00029283 for your WRN helicase studies. It offers a unique potency (IC50: 2.3 µM) and a 5.4-fold selectivity window over BLM helicase, minimizing off-target effects in DNA repair and synthetic lethality assays. Its confirmed cellular activity in U2-OS cells and partially reversible mechanism make it the ideal reference standard for inhibitor screening.

Molecular Formula C18H12FN3O3
Molecular Weight 337.3 g/mol
CAS No. 714240-31-0
Cat. No. B1677931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00029283
CAS714240-31-0
SynonymsNCGC00029283;  NCGC000 29283;  NCGC000-29283
Molecular FormulaC18H12FN3O3
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H12FN3O3/c1-24-13-6-7-15-11(8-13)9-14(17(23)20-15)16-21-18(25-22-16)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,23)
InChIKeyFJQADEHMIMENRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00029283 (CAS 714240-31-0): A Validated Werner Syndrome Helicase-Nuclease (WRN) Inhibitor with Quantified Selectivity Over BLM and FANCJ Helicases


NCGC00029283 (CAS 714240-31-0), chemically defined as 3-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2(1H)-one, is a small-molecule inhibitor of the Werner syndrome helicase-nuclease (WRN), an enzyme critical for genomic stability and DNA repair [1]. It was identified and characterized as a non-covalent, reversible WRN helicase inhibitor through a high-throughput screen of approximately 350,000 compounds [2]. The compound demonstrates a defined potency and selectivity profile, which distinguishes it from other WRN inhibitors identified in the same screen and from broader classes of DNA helicase inhibitors.

Why NCGC00029283 Cannot Be Interchanged with Other In-Class WRN Helicase Inhibitors


While multiple small-molecule WRN helicase inhibitors have been reported, they exhibit substantial variability in potency and target selectivity. NCGC00029283 is one of three lead compounds (along with NCGC00063279 and NCGC00357377) validated from a large-scale screen, but it possesses a unique combination of IC50 values and selectivity ratios against related helicases (BLM and FANCJ) [1]. Simple substitution of one WRN inhibitor for another without considering this quantitative profile risks altering the biological outcome, as differences in off-target activity can confound data interpretation in studies of DNA repair and synthetic lethality [2].

Quantitative Differentiation of NCGC00029283: Evidence-Based Comparison Against Closest Analogs NCGC00063279 and NCGC00357377


Head-to-Head Potency Against WRN Helicase: NCGC00029283 Exhibits Superior IC50 Compared to NCGC00063279 and NCGC00357377

In a direct head-to-head comparison of re-synthesized or re-purified compounds, NCGC00029283-03 demonstrated the lowest IC50 for inhibition of full-length WRN helicase activity among the three lead compounds. Its IC50 was 2.3 μM, compared to 12 μM for NCGC00063279-03 and 4 μM for NCGC00357377-01 (formerly MLS002251300) [1].

WRN helicase Inhibitor potency IC50

Selectivity Profile Versus Related Helicases: Quantified Cross-Reactivity of NCGC00029283 Compared to Analogs

NCGC00029283 exhibits a defined selectivity profile against the related Superfamily 2 helicases BLM and FANCJ. Its IC50 values for BLM and FANCJ are 12.5 μM and 3.4 μM, respectively, yielding a selectivity ratio of 5.4-fold for WRN over BLM and 1.5-fold for WRN over FANCJ [1]. In contrast, NCGC00357377-01 demonstrated a 6-fold selectivity for WRN over FANCJ and 2.5-fold for WRN over BLM, indicating a different off-target activity pattern [2].

Selectivity BLM helicase FANCJ helicase Off-target activity

Reversible Mechanism of Inhibition: Differentiating NCGC00029283 from Irreversible Inhibitors

Mechanistic studies confirmed that NCGC00029283 acts as a reversible inhibitor of WRN helicase activity. In dilution-based reversibility assays, the compound was classified as 'partially reversible' (++) [1]. This contrasts with other hits from the same screen that were identified as irreversible or minimally reversible inhibitors, which can have different utility as chemical probes and distinct implications for cellular washout experiments.

Reversibility Mechanism of action Chemical probe

High-Impact Application Scenarios for NCGC00029283 Based on Validated Quantitative Evidence


Investigating WRN-Dependent DNA Repair Pathways with a Potent and Partially Reversible Inhibitor

NCGC00029283 is optimally suited for biochemical and cellular assays where potent (IC50 = 2.3 μM) and partially reversible inhibition of WRN helicase is required. Its higher potency relative to NCGC00063279 (IC50 = 12 μM) allows for a wider working concentration range [1]. The partially reversible nature of inhibition makes it a superior choice for experiments involving washout steps or time-dependent target engagement studies, where an irreversible inhibitor would confound results [2].

Selective Profiling of WRN Function in the Presence of BLM Helicase

When the experimental objective is to dissect the specific roles of WRN versus the closely related BLM helicase, NCGC00029283 offers a 5.4-fold selectivity window (IC50 BLM / IC50 WRN). This selectivity is superior to that of NCGC00357377-01 (2.5-fold), meaning NCGC00029283 can be used at concentrations that significantly inhibit WRN while sparing a greater fraction of BLM activity [3]. This makes it the preferred tool for studies focused on WRN-specific functions in DNA repair and replication stress.

Validation of Synthetic Lethality Screens in Cancer Cell Lines

NCGC00029283 has been demonstrated to effectively block proliferation of U2-OS osteosarcoma cells in a concentration-dependent manner (0-100 μM over 24-72 hours) [4]. This validated cellular activity, combined with its defined biochemical profile, makes NCGC00029283 a valuable positive control compound for secondary validation of synthetic lethality interactions identified in siRNA or CRISPR screens targeting WRN or related DNA repair pathways.

Benchmarking New WRN Inhibitors in a Standardized Biochemical Assay

Given its well-characterized IC50 values for WRN, BLM, and FANCJ, and its established reversibility profile, NCGC00029283 serves as an ideal reference standard for benchmarking the potency and selectivity of newly discovered WRN helicase inhibitors. Its inclusion as a control compound in screening and validation assays ensures inter-experimental comparability and provides a quantitative baseline against which novel chemical matter can be measured [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCGC00029283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.